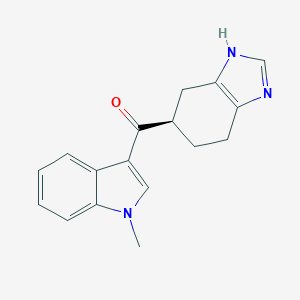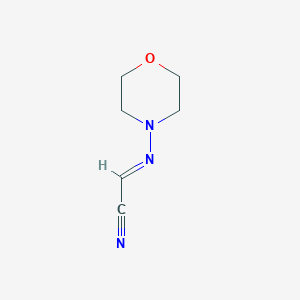
(4-Morpholinylimino)acetonitrile
説明
“(4-Morpholinylimino)acetonitrile” is a chemical compound with the molecular formula C6H9N3O . It is also known by other names such as “Sin 1C” and "N-morpholinoiminoacetonitrile" .
Synthesis Analysis
The synthesis of “(4-Morpholinylimino)acetonitrile” could potentially involve acetonitrile as an acetylation agent and alumina as a catalyst . The reaction was tested on various aromatic and aliphatic amines with good conversion .Molecular Structure Analysis
The molecular structure of “(4-Morpholinylimino)acetonitrile” consists of a morpholinyl group attached to an iminoacetonitrile group . The IUPAC name for this compound is (2E)-2-morpholin-4-yliminoacetonitrile .Chemical Reactions Analysis
Acetonitrile, a component of “(4-Morpholinylimino)acetonitrile”, can be used as an important synthon in many types of organic reactions . It can form a nucleophile when deprotonated, and the nitrogen with lone pair electrons can also act as a nucleophile .Physical And Chemical Properties Analysis
“(4-Morpholinylimino)acetonitrile” has a molecular weight of 139.16 g/mol . Other physical and chemical properties such as its solubility, melting point, boiling point, etc., are not available from the current information.科学的研究の応用
Photochemical and Photophysical Properties : A study by Camilo et al. (2014) investigated the photochemical and photophysical properties of cis-Ru(II)(α-diimine)2(4-APy)2 complexes. This research included the use of acetonitrile in their study, contributing to an understanding of photodissociation processes in such systems (Camilo et al., 2014).
Synthesis and Molecular Docking Study : Ivachtchenko et al. (2019) developed a method for synthesizing a compound using acetonitrile and evaluated it as a potential inhibitor of hepatitis B. This shows the use of (4-Morpholinylimino)acetonitrile derivatives in drug discovery and disease treatment research (Ivachtchenko et al., 2019).
Synthesis and X-ray Structure Analysis : In a study by Chin et al. (2010), a derivative of morpholine was synthesized, and its structure was analyzed using X-ray crystallography. This research contributes to the understanding of the structural aspects of such compounds (Chin et al., 2010).
Chemical Reactivity and Catalysis : Um et al. (2015) conducted a study on the aminolysis of 4-nitrophenyl 3,5-dinitrobenzoate with morpholine in acetonitrile. This research provides insights into the reaction mechanisms and catalysis involving morpholine derivatives (Um et al., 2015).
Antifungal Activity : Qu et al. (2015) synthesized benzimidazol-2-ylcyanoketone oxime ethers containing a morpholine moiety and tested their antifungal activities. This highlights the potential of these compounds in developing new antifungal agents (Qu et al., 2015).
Photodynamic Therapy : Nguyen et al. (2020) investigated a sulfur-substituted naphthalimide with a morpholine group as a photosensitizer for photodynamic cancer therapy. This study demonstrates the application of morpholine derivatives in medical treatments (Nguyen et al., 2020).
Oligonucleotide Synthesis : Mohe et al. (2003) explored the use of a mixture involving N-methyl morpholine in the synthesis of mixed-backbone oligonucleotides, showing the role of morpholine derivatives in biochemical synthesis (Mohe et al., 2003).
将来の方向性
特性
IUPAC Name |
(2E)-2-morpholin-4-yliminoacetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O/c7-1-2-8-9-3-5-10-6-4-9/h2H,3-6H2/b8-2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMPLPXUYWIJXFL-KRXBUXKQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1N=CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1/N=C/C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Morpholinylimino)acetonitrile | |
CAS RN |
26179-71-5 | |
| Record name | Sin 1C | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026179715 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



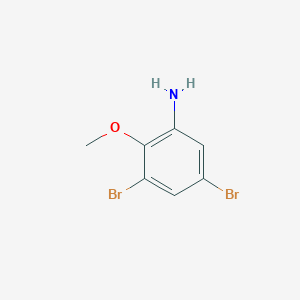

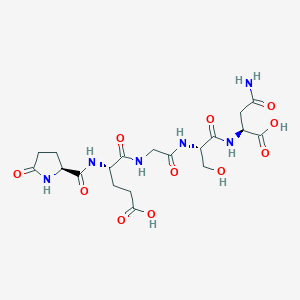
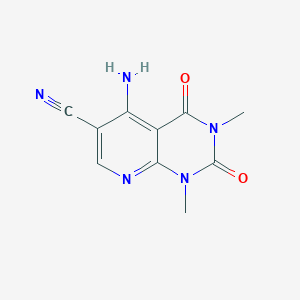
![N-[[4-[2-(5-Methyl-2-phenyl-4-oxazolyl)ethoxy]phenyl]methyl]glycine Methyl Ester](/img/structure/B134794.png)


![4-[2-(5-Methyl-2-phenyloxazol-4-yl)ethoxy]benzaldehyde](/img/structure/B134805.png)
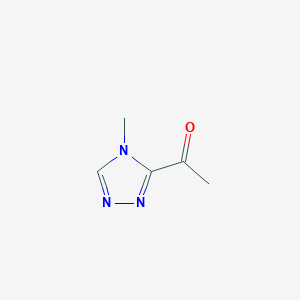

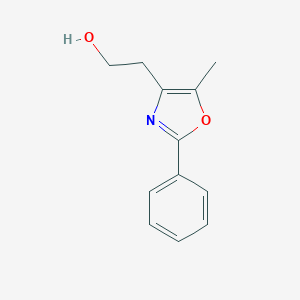
![4-Aminoimidazo[1,5-A]pyrimidine-3-carbonitrile](/img/structure/B134813.png)

